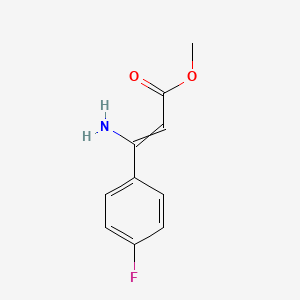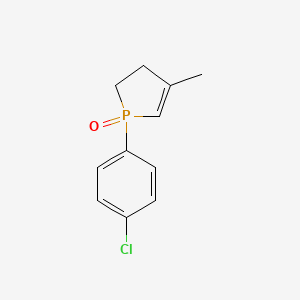
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide is a chemical compound with the molecular formula C10H10ClOP It is a member of the phosphole family, which are heterocyclic compounds containing a phosphorus atom in a five-membered ring
Vorbereitungsmethoden
The synthesis of 1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide can be achieved through several synthetic routes. One common method involves the hydrogenation of 3-methyl-1-phenylphospholane-1-oxide using palladium on activated carbon as a catalyst in methanol at ambient temperature . The reaction conditions typically involve a hydrogen pressure of 20 bar and a flow rate of 1 mL/min. The product is obtained in high yield and purity.
Industrial production methods for this compound may involve similar hydrogenation processes, but on a larger scale with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding phospholane derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphorus atom, to form various substituted phosphole derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphole derivatives and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions involving phosphorus-containing heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the compound’s structure can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-Phosphole, 1-(4-chlorophenyl)-2,3-dihydro-4-methyl-, 1-oxide can be compared with other similar compounds, such as:
1H-Phosphole, 1-phenyl-2,3-dihydro-4-methyl-, 1-oxide: This compound lacks the chlorine substituent on the phenyl ring, which can affect its reactivity and applications.
1H-Phosphole, 1-(4-methylphenyl)-2,3-dihydro-4-methyl-, 1-oxide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
195317-29-4 |
|---|---|
Molekularformel |
C11H12ClOP |
Molekulargewicht |
226.64 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-methyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C11H12ClOP/c1-9-6-7-14(13,8-9)11-4-2-10(12)3-5-11/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
NKOUQQBAAREAGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CP(=O)(CC1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




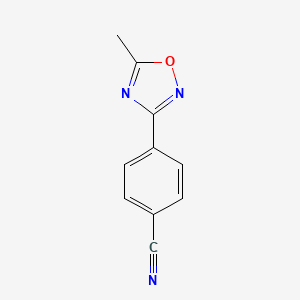
![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)


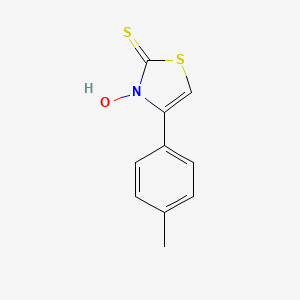
![Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]-](/img/structure/B12576757.png)
![2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol](/img/structure/B12576765.png)
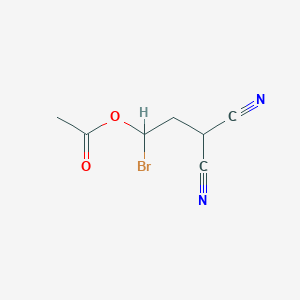
![Perchloric acid--2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide (1/1)](/img/structure/B12576782.png)
![(1R,2R)-1,2-Bis[3-(benzyloxy)phenyl]ethane-1,2-diamine](/img/structure/B12576787.png)
